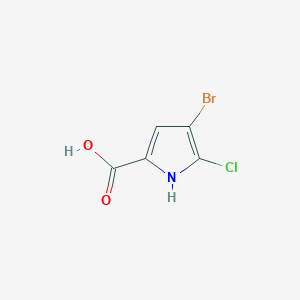

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrClNO2 and a molecular weight of 224.44 g/mol This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrrole ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Esterification and Functional Group Modifications

The carboxylic acid group at the 2-position undergoes esterification with alcohols under acidic or coupling reagent conditions. For example, reactions with methanol in the presence of H₂SO₄ yield methyl esters, while coupling agents like DCC facilitate ester formation with bulkier alcohols . This reaction is critical for modifying solubility and reactivity in drug discovery applications.

Example Reaction:

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at the 4- and 5-positions participate in nucleophilic substitutions. Bromine, being a better leaving group than chlorine, reacts preferentially with nucleophiles like amines or thiols. For instance:

-

Ammonolysis yields 5-chloro-4-amino-pyrrole-2-carboxylic acid derivatives.

-

Thiol substitution produces sulfur-containing analogs for coordination chemistry studies.

Key Conditions:

-

Polar aprotic solvents (e.g., DMF, DMSO).

Transition Metal-Catalyzed Coupling

The bromine atom enables cross-coupling reactions:

-

Suzuki-Miyaura Coupling with arylboronic acids forms biaryl derivatives using Pd(PPh₃)₄ as a catalyst.

-

Buchwald-Hartwig Amination introduces aromatic amine groups.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80–100°C |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 4-bromo-5-chloro-1H-pyrrole. This reaction proceeds via radical intermediates at 150–200°C or under Cu(I) catalysis.

Mechanistic Pathway:

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 3-position. Common reactions include:

-

Nitration with HNO₃/H₂SO₄.

-

Sulfonation with SO₃.

Regioselectivity:

Halogen substituents direct incoming electrophiles to the less hindered 3-position due to steric and electronic effects .

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group .

-

Oxidation: KMnO₄ oxidizes the pyrrole ring to maleimide derivatives under acidic conditions.

Thermodynamic and Kinetic Insights

DFT studies on analogous pyrrole systems reveal reaction spontaneity and transition states. For example, tautomerization steps exhibit ΔG° values ranging from -2.36 to -13.50 kcal/mol :

| Conversion | ΔG° (kcal/mol) |

|---|---|

| Intermediate → Product A | -2.53 |

| Intermediate → Product B | -13.50 |

These data highlight the influence of substituents on reaction feasibility .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid as an anticancer agent. It has been investigated as a part of pyrrole-based analogues targeting tubulin, which plays a crucial role in cell division.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrole derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines, with an IC value indicating effective inhibition of cell proliferation.

| Compound | Antiproliferation IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.036 ± 0.002 | Microtubule destabilization |

The compound's ability to disrupt microtubule dynamics suggests its potential as a vascular-disrupting agent in cancer therapy .

Antibacterial Properties

The synthesis of pyrrole analogues has also shown promise in antibiotic development. The unique structure of this compound allows for modifications that enhance antibacterial activity against resistant strains.

Case Study: Synthesis and Testing

Research conducted on related compounds indicated that modifications to the pyrrole ring can lead to enhanced antibacterial properties, making it a candidate for further development in antibiotic therapies .

Pesticide Development

The structural characteristics of this compound make it suitable for developing novel pesticides. Its effectiveness against specific pests can be attributed to its ability to interfere with biological pathways critical for pest survival.

Research Findings

Studies have demonstrated that derivatives of this compound exhibit insecticidal properties, making them viable candidates for agricultural applications .

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Application Example

Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional materials, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the chlorine atom.

4-chloro-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the bromine atom.

5-bromo-1H-pyrrole-2-carboxylic acid: Similar structure but with different substitution pattern.

Uniqueness

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its mono-substituted counterparts .

Actividad Biológica

4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 224.44 g/mol. Its structure features a five-membered pyrrole ring with bromine and chlorine substituents, which may influence its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves halogenation reactions of pyrrole derivatives. Various methods can be employed, including:

- Halogenation : Direct halogenation of pyrrole compounds.

- Functional Group Modification : Introducing carboxylic acid groups through oxidation or substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that pyrrole derivatives, including this compound, possess antimicrobial properties. The presence of halogen atoms enhances the compound's ability to interact with microbial targets. For instance, the compound has been evaluated against various bacterial strains, demonstrating effective inhibition at specific concentrations.

Anticancer Properties

Pyrrole derivatives are known for their potential anticancer effects. In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines by interfering with critical cellular pathways. The compound's structure allows it to bind to specific receptors involved in tumor growth, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antitumor Activity : A study demonstrated that this compound inhibits the proliferation of colon cancer cells with a GI50 value in the nanomolar range, indicating potent activity against tumor growth (Kuznietsova et al., 2016).

- Mechanistic Studies : Molecular docking studies suggest that the compound interacts with ATP-binding sites on key growth factor receptors such as EGFR and VEGFR2, potentially stabilizing these complexes and inhibiting downstream signaling pathways (Dubinina et al., 2007).

- Antimicrobial Efficacy : In vitro assessments revealed that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics (Faulkner et al., 2002).

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Antimicrobial | 10 - 20 |

| Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate | Anticancer | GI50 ~ 1.0 - 1.6 × 10^-8 |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Antitumor | GI50 ~ 0.8 - 1.0 × 10^-7 |

Propiedades

IUPAC Name |

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXMSHURLVCDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-53-3 | |

| Record name | 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.